

Spectroscopic Profile & Characterization Guide: 1-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-(2-Methoxyphenyl)ethanol

CAS No.: 13513-82-1

Cat. No.: B080116

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Executive Summary & Compound Identity

1-(2-Methoxyphenyl)ethanol is a secondary benzylic alcohol serving as a critical chiral building block in the synthesis of pharmaceutical agents, particularly in the development of selective

-adrenoceptor antagonists (e.g., Silodosin analogues). Its structure features an ortho-methoxy substituent that significantly influences its NMR chemical shifts and fragmentation patterns compared to its para and meta isomers.

Property	Data
IUPAC Name	1-(2-Methoxyphenyl)ethanol
CAS Number	13513-82-1 (Racemate) / 7417-18-7 (General)
Molecular Formula	C H O
Molecular Weight	152.19 g/mol
Appearance	Colorless to pale yellow viscous oil
Solubility	Soluble in CHCl , MeOH, DMSO, EtOAc

Synthesis & Preparation Protocol

The most reliable route to high-purity **1-(2-methoxyphenyl)ethanol** is the hydride reduction of 2'-methoxyacetophenone. This method minimizes side products and yields a racemic mixture suitable for subsequent chiral resolution or direct use.

Experimental Workflow

Reagents: 2'-Methoxyacetophenone (1.0 eq), Sodium Borohydride (NaBH

, 1.2 eq), Methanol (MeOH).

- **Dissolution:** Dissolve 2'-methoxyacetophenone (e.g., 10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask. Cool to 0 °C.
- **Reduction:** Add NaBH
portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.
- **Completion:** Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the ketone (

).

- Quench: Carefully add saturated aqueous NH

Cl (10 mL) to decompose excess borohydride.

- Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL).
- Purification: Wash combined organics with brine, dry over Na

SO

, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).



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Figure 1: Step-by-step synthesis workflow for the reduction of 2'-methoxyacetophenone.

Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

The ortho-methoxy group exerts a shielding effect on the aromatic protons and a specific steric influence on the methine proton, distinguishing it from the para isomer (where the methine appears upfield at ~4.85 ppm).

Instrument: 400 MHz, CDCIngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

(referenced to 7.26 ppm).[1]

Nucleus	Shift (δ , ppm)	Mult.	Integ.	Assignment	Coupling (Hz)
H	1.49	d	3H	-CH	6.4
2.68	s (br)	1H	-OH	-	
3.86	s	3H	-OCH	-	
5.08 – 5.10	m/q	1H	Ar-CH-O	-6.4	
6.87 – 6.98	m	2H	Ar-H (3, 5)	-	
7.22 – 7.34	m	2H	Ar-H (4, 6)	-	
C	22.9	-	-	-CH	-
55.3	-	-	-OCH	-	
66.6	-	-	Ar-CH-OH	-	
110.4	-	-	Ar-C (3)	-	
120.8	-	-	Ar-C (5)	-	
126.1	-	-	Ar-C (6)	-	
128.3	-	-	Ar-C (4)	-	
133.4	-	-	Ar-C (1, ipso)	-	

155.6	–	–	Ar–C (2, C- OMe)	–
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Note: The methine proton at 5.08-5.10 ppm is significantly deshielded compared to the para-isomer (4.85 ppm) due to the ortho-effect.

B. Mass Spectrometry (MS-EI)

The fragmentation pattern is dominated by alpha-cleavage (loss of the methyl group) and dehydration.

- Molecular Ion (

):

152[2]

- Base Peak:

137 (Loss of methyl radical from the ethyl side chain)

- Key Fragments:

- 137 (

):

-cleavage of the methyl group.

- 134 (

): Loss of H

O (Dehydration to styrene derivative).

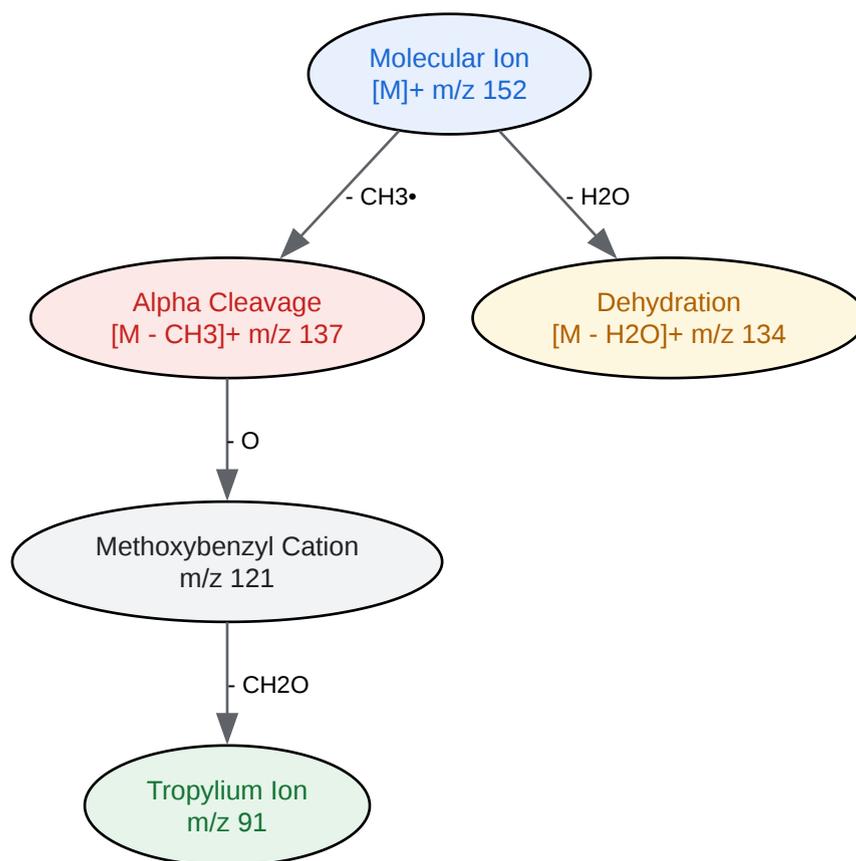
- 121 (

): Loss of

CH

OH or formation of methoxybenzyl cation.

- 91: Tropylium ion (characteristic of benzyl moiety).
- 77: Phenyl cation.



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (IR)

Data obtained from thin film (neat).[3]

- O-H Stretch: 3387 cm
(Broad, strong H-bonding).
- C-H Stretch: 2900–3000 cm

(Aromatic and Aliphatic).

- Aromatic C=C: 1601, 1492 cm⁻¹

.

- C-O Stretch: 1240 cm⁻¹

(Ar-O-C), 1079 cm⁻¹

(C-O-H).

- Ortho-Substitution: 755 cm⁻¹

(Strong, out-of-plane bending).

Chiral Analysis (Enantiomeric Separation)

Since the molecule contains a chiral center, enantiomeric excess (ee) determination is often required.

- Method: Capillary GC^[3]
- Column: Chirasil-DEX CB (25 m × 0.25 mm)
- Conditions: Carrier gas N₂, Isothermal at 115 °C.

, Isothermal at 115 °C.

- Retention Times:
 - (R)-Enantiomer: ~31.7 min
 - (S)-Enantiomer: ~35.3 min

References

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